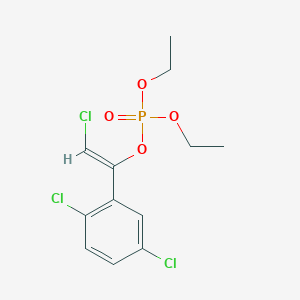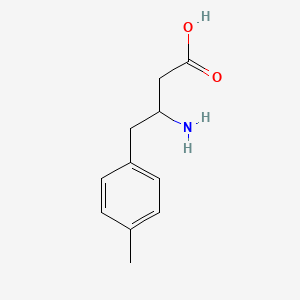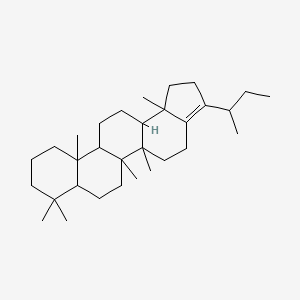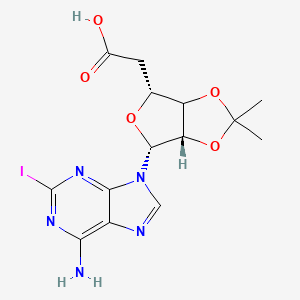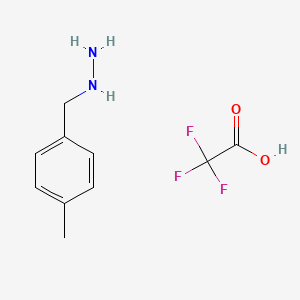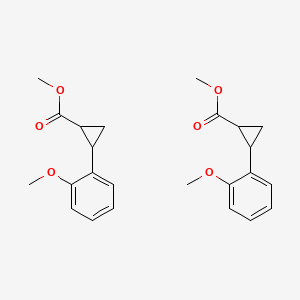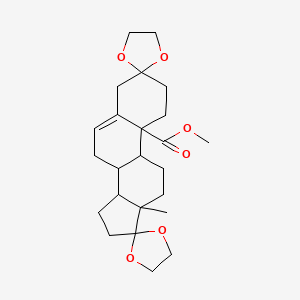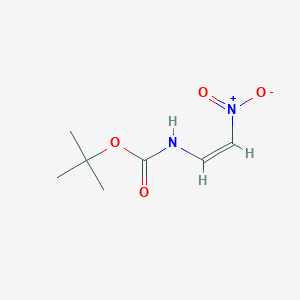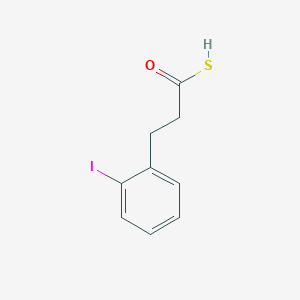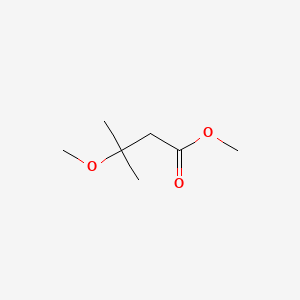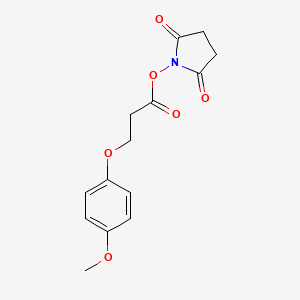![molecular formula C52H59Cl6NO18 B12284052 5-O-[4-acetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12284052.png)
5-O-[4-acetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-{[(3-N-Boc)-2,2-ジメチル-4S-フェニル-1,3-オキサゾリジン-5R-イル]ホルミル}-10-デアセチル-7,10-ビス{[(2,2,2-トリクロロエチル)オキシ]カルボニル} バッカチン III は、タキサン類に属する複雑な有機化合物です。タキサン類は、特に化学療法における抗がん作用で知られています。この化合物は、広く用いられている化学療法薬パクリタキセルの前駆体であるバッカチン III の誘導体です。
準備方法
合成経路と反応条件
13-{[(3-N-Boc)-2,2-ジメチル-4S-フェニル-1,3-オキサゾリジン-5R-イル]ホルミル}-10-デアセチル-7,10-ビス{[(2,2,2-トリクロロエチル)オキシ]カルボニル} バッカチン III の合成には、複数のステップが必要です。このプロセスは通常、イチイ属(Taxus 種)の針葉からバッカチン III を抽出することから始まります。抽出されたバッカチン III は、保護、脱保護、官能基修飾などの化学反応の過程を経て、最終的な化合物になります。
工業生産方法
この化合物の工業生産は、その複雑な構造のために困難です。通常、天然のバッカチン III を化学的に修飾する半合成プロセスが含まれます。高性能液体クロマトグラフィー (HPLC) や核磁気共鳴 (NMR) 分光法などの高度な技術を用いることは、合成の監視と最終生成物の純度の確保に不可欠です。
化学反応の分析
反応の種類
13-{[(3-N-Boc)-2,2-ジメチル-4S-フェニル-1,3-オキサゾリジン-5R-イル]ホルミル}-10-デアセチル-7,10-ビス{[(2,2,2-トリクロロエチル)オキシ]カルボニル} バッカチン III は、以下を含む様々な化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。
還元: この反応は、水素の付加または酸素の除去を伴います。
置換: この反応は、ある官能基を別の官能基に置き換えることを伴います。
一般的な試薬と条件
これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、様々な触媒などがあります。これらの反応は通常、特定の温度や pH レベルなどの制御された条件下で行われ、所望の結果が得られるようにします。
生成される主な生成物
これらの反応で生成される主な生成物は、使用される特定の条件や試薬によって異なります。例えば、酸化によってヒドロキシル化誘導体が生成される場合があり、還元によって脱酸素化された化合物が生成される場合があります。
科学的研究の応用
13-{[(3-N-Boc)-2,2-ジメチル-4S-フェニル-1,3-オキサゾリジン-5R-イル]ホルミル}-10-デアセチル-7,10-ビス{[(2,2,2-トリクロロエチル)オキシ]カルボニル} バッカチン III は、科学研究においていくつかの応用があります。
化学: 様々なタキサン誘導体の合成における前駆体として使用されます。
生物学: 細胞成分との相互作用と細胞分裂における役割について研究されています。
医学: パクリタキセルなどの化学療法薬の製造における重要な中間体として役立ちます。
工業: 新規医薬品の開発や、薬物送達システムの改善に焦点を当てた研究に使用されています。
作用機序
13-{[(3-N-Boc)-2,2-ジメチル-4S-フェニル-1,3-オキサゾリジン-5R-イル]ホルミル}-10-デアセチル-7,10-ビス{[(2,2,2-トリクロロエチル)オキシ]カルボニル} バッカチン III の作用機序は、細胞内の微小管との相互作用を伴います。この化合物は、微小管のβ-チューブリンサブユニットに結合し、微小管を安定化させ、脱重合を防ぎます。この作用は、細胞分裂の正常なプロセスを阻害し、細胞周期の停止とアポトーシス(プログラムされた細胞死)を引き起こします。この化合物の分子標的は、微小管と細胞分裂経路に関与する様々なタンパク質です。
類似の化合物との比較
類似の化合物
パクリタキセル: バッカチン III から誘導された広く用いられている化学療法薬。
ドセタキセル: 同様の作用機序を持つ別の化学療法薬。
カバジタキセル: 抗がん治療で使用される新しいタキサン。
独自性
13-{[(3-N-Boc)-2,2-ジメチル-4S-フェニル-1,3-オキサゾリジン-5R-イル]ホルミル}-10-デアセチル-7,10-ビス{[(2,2,2-トリクロロエチル)オキシ]カルボニル} バッカチン III を際立たせているのは、その独自の構造です。この構造により、有効性を高め、副作用を軽減する特定の修飾が可能になります。様々なタキサン誘導体の合成において汎用性の高い中間体として役立つ能力は、医薬品研究開発において非常に貴重です。
類似化合物との比較
Similar Compounds
Paclitaxel: A widely used chemotherapy drug derived from Baccatin III.
Docetaxel: Another chemotherapy drug with a similar mechanism of action.
Cabazitaxel: A newer taxane used in cancer treatment.
Uniqueness
What sets 13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-10-deacetyl-7,10-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Baccatin III apart is its unique structure, which allows for specific modifications that can enhance its efficacy and reduce side effects. Its ability to serve as a versatile intermediate in the synthesis of various taxane derivatives makes it invaluable in pharmaceutical research and development.
特性
IUPAC Name |
5-O-[4-acetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H59Cl6NO18/c1-26-30(71-41(63)36-34(28-17-13-11-14-18-28)59(47(8,9)76-36)42(64)77-45(3,4)5)22-50(67)39(74-40(62)29-19-15-12-16-20-29)37-48(10,38(61)35(33(26)46(50,6)7)73-44(66)70-25-52(56,57)58)31(72-43(65)69-24-51(53,54)55)21-32-49(37,23-68-32)75-27(2)60/h11-20,30-32,34-37,39,67H,21-25H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLJXWNWAFHRTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H59Cl6NO18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1198.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
